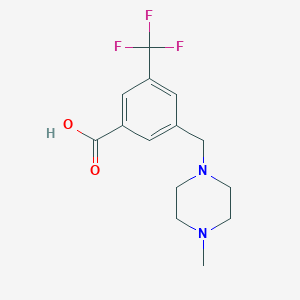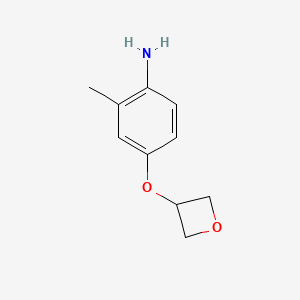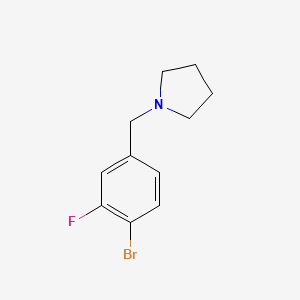
1-(4-Bromo-3-fluorobenzyl)pyrrolidine
Vue d'ensemble
Description
“1-(4-Bromo-3-fluorobenzyl)pyrrolidine” is a chemical compound with the molecular formula C11H13BrFN . It’s a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . The combination of inexpensive cerium and nickel catalysts enables the use of easily accessible free alcohols as operationally simple and robust carbon pronucleophiles in selective C (sp3)-C (sp2) cross-couplings with the extrusion of formaldehyde .Molecular Structure Analysis
The molecular weight of “this compound” is 258.13 g/mol . The InChI key is URVLPLVDVTXGLX-UHFFFAOYSA-N . The structure is non-planar due to the presence of the pyrrolidine ring .Chemical Reactions Analysis
“this compound” is a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.13 g/mol . It has a density of 1.4±0.1 g/cm3 . The boiling point is 279.8±25.0 °C at 760 mmHg .Applications De Recherche Scientifique
Synthesis and Crystal Structure
- 1-(4-Bromo-3-fluorobenzyl)pyrrolidine derivatives have been synthesized and used to form complexes in the field of inorganic chemistry. For example, Jing and Img (2003) synthesized two complexes involving 1-(4′ bromo 2′ fluorobenzyl)pyridinium and 1-(4′ bromo 2′ fluorobenzyl)pyrazinium, demonstrating the significance of the nature and size of the cation in the crystal packing of these complexes (Jing & Img, 2003).
Medicinal Applications
- The compound's derivatives have been studied for their potential in medical imaging and as pharmaceutical intermediates. For instance, Halldin et al. (1994) explored the use of NCQ 115, a selective dopamine D-2 receptor antagonist containing a 1-(4-fluorobenzyl)-2-pyrrolidinyl structure, as a potential 18F-labelled radioligand for positron emission tomography (PET) in brain studies (Halldin, Högberg, & Farde, 1994).
Organic Chemistry and Material Science
- In the domain of organic chemistry and material science, derivatives of this compound have been used as intermediates and reagents for various syntheses. For instance, Hankovszky et al. (1989) used 2-Flurophenyl- and 2,5-bis(fluorophenyl)pyrrolidin-1-oxyls, synthesized from 1-bromo-4-fluorobenzene, for spin-labelling studies (Hankovszky, Hideg, Lovas, Jerkovich, Rockenbauer, & Sohár, 1989).
Pharmaceutical Research
- Pharmaceutical research has also employed derivatives of this compound. For example, Negoro et al. (1998) synthesized a series of novel tetrahydropyrrolo[1,2-a]pyrazine derivatives as aldose reductase inhibitors for potential use in treating diabetic complications (Negoro, Murata, Ueda, Fujitani, Ono, Kuromiya, Komiya, Suzuki, & Matsumoto, 1998).
Safety and Hazards
Orientations Futures
The pyrrolidine ring is a versatile scaffold in drug discovery and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . Therefore, “1-(4-Bromo-3-fluorobenzyl)pyrrolidine” and other pyrrolidine derivatives have potential for further exploration in drug research and development .
Propriétés
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-10-4-3-9(7-11(10)13)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYGRKVXJFWVHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Phenylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1408148.png)


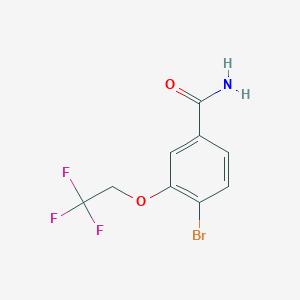
![1H-Pyrazole, 1-[(4-fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1408156.png)
![1-(2-Cyclohexylethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1408157.png)
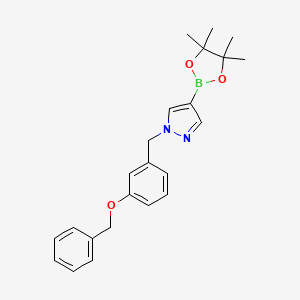

![5-Bromo-6-methylimidazo[1,2-a]pyrazine](/img/structure/B1408160.png)

